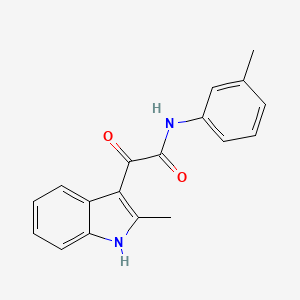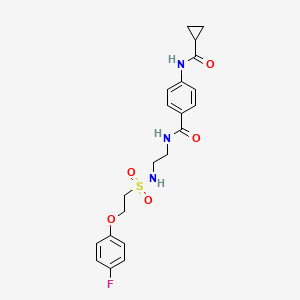
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Neurotransmission Enhancement
The biarylpropylsulfonamide class, which includes compounds related to the chemical structure of interest, has been studied for its ability to modulate neurotransmission through allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds, by enhancing AMPA receptor-mediated neurotransmission, could potentially improve cognitive functions and offer therapeutic benefits for neurological conditions such as depression and Parkinson's disease. The modulation of the nitric oxide/cGMP pathway by these compounds indicates a role in signaling pathways relevant to neuropharmacology and brain function (Ryder et al., 2006).
Materials Science Applications
In materials science, compounds with similar structural features have been utilized in the synthesis of colorless and transparent polyimide (PI) films. These films, developed through reactions with various diamine monomers, demonstrate significant thermal and mechanical properties, solubility, and optical transparency. The inclusion of sulfone groups and fluorine substituents in the monomers contributes to the desirable properties of these PI films, suggesting potential applications in electronics and optoelectronics where such materials are valued (Jeon et al., 2022).
Inhibition of Carbonic Anhydrases
Compounds structurally related to 4-(cyclopropanecarboxamido)-N-(2-(2-(4-fluorophenoxy)ethylsulfonamido)ethyl)benzamide have been explored for their inhibitory activity against carbonic anhydrases (CAs). CAs are enzymes involved in various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Research on aromatic sulfonamide inhibitors has shown their potential in selectively targeting CA isoenzymes, indicating the importance of sulfonamide groups in medicinal chemistry for developing new therapeutic agents (Supuran et al., 2013).
Proton Exchange Membranes
In the field of energy, specifically fuel cell technology, sulfonated poly(ether sulfone)s with structures related to the compound have been synthesized for use as proton exchange membranes (PEMs). These materials exhibit high proton conductivity and thermal stability, making them suitable for fuel cell applications. The synthesis and characterization of such materials highlight the potential of incorporating sulfonate and ether groups into polymers to achieve desired properties for efficient energy conversion and storage systems (Matsumoto et al., 2009).
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[2-(4-fluorophenoxy)ethylsulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c22-17-5-9-19(10-6-17)30-13-14-31(28,29)24-12-11-23-20(26)15-3-7-18(8-4-15)25-21(27)16-1-2-16/h3-10,16,24H,1-2,11-14H2,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSALUQEPATTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)
![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)
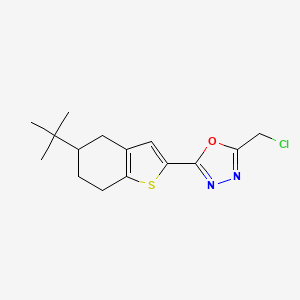
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)
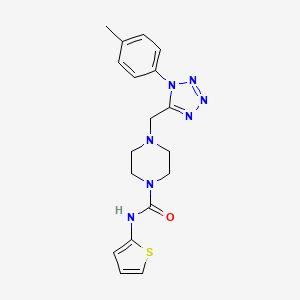
![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)
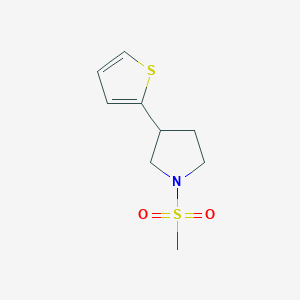
![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)

